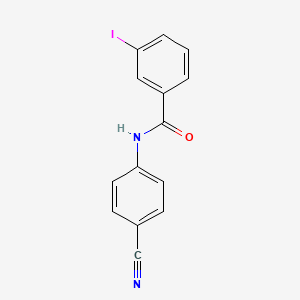

N-(4-cyanophenyl)-3-iodobenzamide

Description

N-(4-cyanophenyl)-3-iodobenzamide (C₁₄H₉IN₂O) is a benzamide derivative featuring a 4-cyanophenyl group attached to the benzamide core via an amide linkage, with an iodine atom at the 3-position of the benzoyl ring. Its molecular weight is 348.14 g/mol .

Properties

Molecular Formula |

C14H9IN2O |

|---|---|

Molecular Weight |

348.14 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3-iodobenzamide |

InChI |

InChI=1S/C14H9IN2O/c15-12-3-1-2-11(8-12)14(18)17-13-6-4-10(9-16)5-7-13/h1-8H,(H,17,18) |

InChI Key |

NXMRINBRPMRAKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzamide or cyanophenyl moieties.

Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-cyanophenyl)-3-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions, while the iodinated benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity compared to analogs with amino (-NH₂) or acetamido (-NHCOCH₃) groups, which are electron-donating. This difference may influence reactivity in nucleophilic substitution reactions .

- Fluorine Substituents: The 3-cyano-4-fluorophenyl analog () exhibits increased electronegativity, which may improve binding affinity to hydrophobic pockets in biological targets .

DNA-Targeting Analogs

The acridine-containing compound A3 () demonstrates radiocytotoxic effects when labeled with ¹²⁵I, inducing 1–1.4 DNA double-strand breaks (DSBs) per decay. This activity stems from the acridine moiety’s ability to intercalate into DNA, positioning the iodine atom for Auger electron emission.

Solubility and Pharmacokinetics

- The amino-substituted analog N-(3-aminophenyl)-4-iodobenzamide () has greater aqueous solubility due to its -NH₂ group, which facilitates hydrogen bonding. However, this may reduce blood-brain barrier penetration compared to the cyano derivative .

- The fluorinated analog () likely exhibits improved metabolic stability due to fluorine’s resistance to oxidative degradation, a trait absent in the non-fluorinated target compound .

Biological Activity

N-(4-cyanophenyl)-3-iodobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyanophenyl group attached to an iodobenzamide moiety. Its molecular formula is C15H11IN2, with a molecular weight of 348.14 g/mol. The presence of both the cyano and iodo groups enhances its reactivity and interaction potential within biological systems.

Synthetic Routes

The synthesis of this compound typically involves the condensation reaction between 3-iodobenzoic acid and 4-cyanophenylamine. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine, often conducted at room temperature to ensure complete conversion.

Reaction Conditions

- Reagents : 3-Iodobenzoic acid, 4-cyanophenylamine, EDCI, triethylamine.

- Conditions : Room temperature stirring for several hours.

- Purification : Recrystallization or chromatography for high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes by forming hydrogen bonds with active sites or engaging in π-π stacking interactions due to its aromatic structure. This makes it a candidate for drug development targeting specific enzymes or receptors.

- Protein-Ligand Interactions : The structural features allow for significant interactions with proteins, which can modulate biochemical pathways and potentially lead to therapeutic effects.

Enzyme Inhibition Potential

Research indicates that this compound demonstrates promising inhibitory effects on various enzymes. For instance, studies have shown that it can act as an inhibitor in pathways involving thymidylate synthase, which is crucial for nucleotide synthesis in both human and parasitic systems .

Case Study: Inhibitory Effects on Cryptosporidium

A notable study explored the structure-activity relationship of compounds similar to this compound against Cryptosporidium hominis thymidylate synthase (ChTS). The findings highlighted that modifications in the compound's structure could enhance its inhibitory potency against this enzyme, suggesting its potential use in treating cryptosporidiosis, particularly in immunocompromised patients .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-3-iodobenzamide | Similar iodobenzamide structure with fluorine | Different electronic properties due to fluorine |

| N-(4-cyanophenyl)-3-fluorobenzamide | Contains fluorine instead of iodine | Potentially different reactivity patterns |

| N-(4-chlorophenyl)-3-iodobenzamide | Chlorine substituent instead of cyano group | Varying electronic effects due to chlorine |

| N-(4-nitrophenyl)-3-iodobenzamide | Nitro group replacing cyano | Enhanced electron-withdrawing effects |

This table illustrates how the unique cyanophenyl group in this compound influences its chemical reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.